molecular formula C7H10N2O2 B2986203 6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine CAS No. 1477874-55-7

6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine

Numéro de catalogue: B2986203
Numéro CAS: 1477874-55-7
Poids moléculaire: 154.169
Clé InChI: KTHXXVUSVZVCAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine” is a chemical compound with the molecular formula C6H8N2OS . It has an average mass of 156.206 Da and a monoisotopic mass of 156.035736 Da .


Synthesis Analysis

A simple and efficient method for the synthesis of a series of 6,7-dihydro-3H-pyrano[4,3-c]isoxazol-3-one derivatives starting from 5-carboalkoxy-2,3-dihydropyranone (5-CDHPs) has been developed . Another method involves the reaction of hydroxylamine with 4,5-dioxo-2,3,7,8-tetrahydro-4H,5H-pyrano[4,3-b]pyran derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .


Chemical Reactions Analysis

The chemical reactivity of this compound has been studied in the presence of some bielectrophiles, namely 1,2-dibromoethane, oxalyl chloride, chloroacetyl chloride, and ethyl chloroacetate .


Physical And Chemical Properties Analysis

This compound has a molar refractivity of 40.7±0.3 cm3, a polar surface area of 76 Å2, and a polarizability of 16.2±0.5 10-24 cm3 . It also has a surface tension of 67.0±3.0 dyne/cm and a molar volume of 112.3±3.0 cm3 .

Applications De Recherche Scientifique

Neuroprotection and Neuropharmacology

Research on compounds acting on the central nervous system, such as caffeine and its antagonism of A2A adenosine receptors, demonstrates significant neuroprotective effects. In a Parkinson's disease model, caffeine showed attenuation of neurotoxicity through A2A receptor blockade, suggesting a potential avenue for therapeutic intervention in neurodegenerative diseases (Chen et al., 2001).

Pharmacokinetics and Drug Metabolism

Understanding the metabolism and excretion of pharmaceutical compounds is crucial for developing new drugs. Studies on INCB018424, a selective Janus kinase inhibitor, provided detailed insights into its pharmacokinetics and metabolism in humans. This research demonstrated rapid absorption, significant urinary excretion, and the identification of major metabolites, laying the groundwork for dosage and safety considerations in drug development (Shilling et al., 2010).

Substance Interaction and Toxicology

Investigations into the interactions of substances with biological systems, such as the metabolism and potential toxicology of MDMA (Ecstasy), highlight the importance of understanding both therapeutic and adverse effects. The formation of neurotoxic thioether adducts of MDMA in humans underscores the complex metabolic pathways involved in drug metabolism and the potential for harm, reinforcing the need for comprehensive toxicological studies in drug development (Perfetti et al., 2009).

Mécanisme D'action

While the exact mechanism of action for this compound is not specified in the search results, it has been found to have significant anti-leptospiral activity . Effective binding of the compound with leptospiral outer membrane protein LipL32 was observed via in silico molecular docking, providing a suitable explanation for pathogen specificity .

Orientations Futures

The results obtained from in vitro, in vivo, and in silico studies reveal that 6,7-dihydro-3H-pyrano[4,3-c]isoxazol-3-ones class of compounds are lead molecules for further development as pathogen-specific anti-leptospiral agents . This suggests potential future directions in the development of new therapeutics for leptospirosis.

Propriétés

IUPAC Name

6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-3-6-5-4-10-2-1-7(5)11-9-6/h1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXXVUSVZVCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1ON=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477874-55-7
Record name {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.